Leukotriene E4 (LTE4) is produced by the action of dipeptidase on LTD4, leaving only the cysteinyl group still attached to the fatty acid backbone. It is one of the constituents of slow-reacting substance of anaphylaxis (SRS-A). LTE4 is considerably less active (8 to 12-fold) than LTC4 in the biological activities characteristic of cysteinyl leukotrienes. Unlike LTC4 and LTD4, LTE4 accumulates in both plasma and urine. Therefore, urinary excretion of LTE4 is often used as an indicator of asthma. In humans, basal levels of LTE4 range from 1-100 pg/mg creatinine. In asthmatic patients, urinary LTE4 levels increase to 80-1,000 pg/mg creatinine.
Leukotriene E4 is the final and most stable product of the pathway where 5-lipoxygenase converts arachidonic acid to cysteinyl leukotrienes, with inflammatory activity. Because of its inherent stability, leukotriene E4 is used as a marker for leukotriene production.
Leukotriene E4 is a leukotriene that is (7E,9E,11Z,14Z)-icosa-7,9,11,14-tetraenoic acid substituted by a hydroxy group at position 5 (5S) and an L-cystein-S-yl group at position 6 (6R). It is a leukotriene, an amino dicarboxylic acid, a secondary alcohol, a L-cysteine thioether and a non-proteinogenic L-alpha-amino acid. It derives from an icosa-7,9,11,14-tetraenoic acid. It is a conjugate acid of a leukotriene E4(1-).
Lte4, also known as leukotriene e, belongs to the class of organic compounds known as leukotrienes. These are eicosanoids containing a hydroxyl group attached to the aliphatic chain of an arachidonic acid. Leukotrienes have four double bonds, three (and only three) of which are conjugated. Thus, LTE4 is considered to be an eicosanoid lipid molecule. Lte4 is considered to be a practically insoluble (in water) and relatively neutral molecule. Lte4 has been found in human smooth muscle tissue, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, LTE4 is primarily located in the cytoplasm and membrane (predicted from logP). In humans, LTE4 is involved in the FC Epsilon receptor I signaling in mast cells pathway.